1-methyl-4-(2-nitroethyl)-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-4-(2-nitroethyl)pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-8-5-6(4-7-8)2-3-9(10)11/h4-5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCQINFVFCKTSCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CC[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Rationale for Investigating 1 Methyl 4 2 Nitroethyl 1h Pyrazole
Importance of Nitro-Containing Heterocyclic Derivatives in Research
Nitro-containing heterocyclic compounds are of significant interest in research due to the profound influence of the nitro group on the chemical and biological properties of the parent heterocycle. nih.gov The strong electron-withdrawing nature of the nitro group can activate the heterocyclic ring, making it susceptible to nucleophilic attack and influencing its reactivity in various chemical transformations. nih.govmdpi.com This electronic modification is crucial in the design of novel therapeutic agents and functional materials. researchgate.netnih.gov In medicinal chemistry, the nitro group has been incorporated into various heterocyclic frameworks to develop antimicrobial and anticancer agents. nih.govnih.gov The presence of the nitro group can enhance the binding affinity of a molecule to its biological target and can also be involved in the mechanism of action. svedbergopen.com
Influence of the Nitroethyl Group on Molecular Properties and Reactivity
The introduction of a nitroethyl group onto a heterocyclic ring, such as in the theoretical compound this compound, is expected to significantly impact its molecular properties and reactivity. The nitro group, being a potent electron-withdrawing group, will decrease the electron density of the pyrazole ring through inductive and resonance effects. mdpi.com This can influence the acidity of the ring protons and the susceptibility of the ring to electrophilic and nucleophilic substitution reactions. nih.gov
The ethyl linker provides flexibility and can influence the conformational preferences of the molecule. The reactivity of the nitroethyl group itself is also a key feature. The protons on the carbon adjacent to the nitro group (the α-carbon) are acidic, allowing for deprotonation to form a nitronate anion. mdpi.com This anion can then act as a nucleophile in various carbon-carbon bond-forming reactions. Furthermore, the nitro group can be reduced to an amino group, providing a synthetic handle for further functionalization. svedbergopen.com The presence of the nitroethyl side chain introduces a reactive center that can participate in a variety of chemical transformations, including elimination reactions and cycloadditions. mdpi.com
Table 1: Predicted Physicochemical Properties of Substituted Pyrazoles
| Property | Influence of Methyl Group | Influence of Nitroethyl Group |
| Basicity | Increases basicity through electron donation. | Decreases basicity due to the electron-withdrawing nitro group. |
| Aromaticity | Minimal effect on the aromatic character of the pyrazole ring. | The electron-withdrawing nature can slightly alter the electron distribution within the aromatic ring. |
| Reactivity towards Electrophiles | Activates the ring, directing substitution to the 4-position (if unsubstituted). | Deactivates the ring, making electrophilic substitution more difficult. |
| Reactivity towards Nucleophiles | Generally unreactive towards nucleophiles. | Activates the ring towards nucleophilic aromatic substitution under certain conditions. |
| Acidity of C-H bonds | No significant effect. | Increases the acidity of the α-protons on the ethyl group. |
Scope and Objectives of Academic Research on Substituted Pyrazoles
Academic research on substituted pyrazoles is a broad and active field driven by the quest for new molecules with enhanced biological activities and novel material properties. nih.govresearchgate.net A primary objective is the synthesis of novel pyrazole derivatives with diverse substitution patterns to explore their structure-activity relationships (SAR). mdpi.com Researchers aim to understand how different substituents at various positions on the pyrazole ring influence its pharmacological profile. nih.gov
Another key objective is the development of efficient and sustainable synthetic methodologies for the preparation of substituted pyrazoles. organic-chemistry.org This includes the use of green chemistry principles, novel catalysts, and multi-component reactions to access complex pyrazole structures in a more environmentally friendly and cost-effective manner. orientjchem.org
Furthermore, research focuses on elucidating the mechanisms of action of biologically active pyrazole derivatives. globalresearchonline.net This involves detailed biochemical and biophysical studies to identify their molecular targets and understand how they exert their therapeutic effects. In the realm of materials science, the objective is to design and synthesize pyrazole-based compounds with specific optical, electronic, or coordination properties for applications in areas such as organic light-emitting diodes (OLEDs), sensors, and catalysis. nih.gov
Table 2: Common Research Objectives for Novel Substituted Pyrazoles
| Research Objective | Key Activities | Desired Outcomes |
| Drug Discovery and Development | Synthesis of compound libraries, biological screening (e.g., antimicrobial, anticancer), SAR studies. | Identification of lead compounds with improved efficacy and reduced toxicity. |
| Agrochemical Research | Design and synthesis of pyrazole derivatives, testing for herbicidal, insecticidal, or fungicidal activity. | Development of new and effective crop protection agents. |
| Materials Science | Synthesis of pyrazole-containing polymers and coordination complexes, characterization of photophysical and electronic properties. | Creation of novel materials for electronic devices, sensors, and catalysts. |
| Methodology Development | Exploration of new synthetic routes, optimization of reaction conditions, investigation of catalytic systems. | More efficient, selective, and sustainable methods for pyrazole synthesis. |
Established Synthetic Pathways for Pyrazole Ring Formation
The construction of the pyrazole ring is a well-documented area of organic synthesis, with several reliable methods available. These generally involve the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or a synthon with equivalent functionality.
Reactions of 1,3-Diketones with Hydrazines
The reaction between 1,3-dicarbonyl compounds and hydrazine derivatives is one of the most fundamental and widely used methods for pyrazole synthesis, often referred to as the Knorr pyrazole synthesis. researchgate.netwuxibiology.com This condensation reaction proceeds by the formation of a hydrazone intermediate, followed by cyclization and dehydration to afford the aromatic pyrazole ring. organic-chemistry.org
For the synthesis of a 1,4-disubstituted pyrazole, an unsymmetrical 1,3-diketone would be required. The reaction of such a diketone with methylhydrazine can, however, lead to a mixture of two regioisomers, as the initial nucleophilic attack can occur at either of the two carbonyl carbons. wuxibiology.com The regioselectivity of this reaction is influenced by the steric and electronic properties of the substituents on the diketone and the reaction conditions employed. researchgate.net
A general representation of this reaction is shown below:
Caption: General reaction scheme for the synthesis of N-methylpyrazoles from 1,3-diketones and methylhydrazine, illustrating the potential for isomeric products.| R1 | R2 | Hydrazine | Product(s) | Reference |
| CH₃ | CH₃ | Hydrazine | 3,5-dimethylpyrazole | organic-chemistry.org |
| Aryl | H | Phenylhydrazine | 1,3-diaryl-1H-pyrazole and 1,5-diaryl-1H-pyrazole | researchgate.net |
| CF₃ | Aryl | Hydrazine | Mixture of 3-trifluoromethyl-5-aryl-1H-pyrazole and 5-trifluoromethyl-3-aryl-1H-pyrazole | researchgate.net |
Reactions of Acetylenic Ketones with Hydrazine
Acetylenic ketones serve as valuable precursors for the synthesis of pyrazoles. The reaction with hydrazine derivatives typically proceeds via a Michael addition of the hydrazine to the carbon-carbon triple bond, followed by cyclization and dehydration. researchgate.netorganic-chemistry.org This method can offer better regioselectivity compared to the use of 1,3-diketones, depending on the substitution pattern of the acetylenic ketone. researchgate.net The reaction of an acetylenic ketone with methylhydrazine can still potentially yield two regioisomeric pyrazoles, with the outcome being directed by the nature of the substituents. acs.org
| Acetylenic Ketone Substituent (R1) | Acetylenic Ketone Substituent (R2) | Hydrazine | Regioselectivity | Reference |
| Aryl | H | Phenylhydrazine | High | researchgate.net |
| Alkyl | H | Methylhydrazine | Mixture of regioisomers | acs.org |
| Aryl | CO₂Et | Hydrazine | Good | researchgate.net |
Reactions of Methylenemalononitriles with Hydrazines or via 1,3-Dipolar Cycloadditions
Methylenemalononitriles are versatile reagents in heterocyclic synthesis. Their reaction with hydrazine hydrate can lead to the formation of aminopyrazole derivatives. umich.edunih.gov Specifically, ethoxymethylenemalononitrile reacts with hydrazine to yield 5-aminopyrazole-4-carbonitrile. umich.edu While not a direct route to the target compound, these aminopyrazoles can be further functionalized.
An alternative and powerful method for pyrazole synthesis is the 1,3-dipolar cycloaddition of diazoalkanes with alkynes. This approach is often highly regioselective but requires the preparation of potentially unstable diazo compounds. wikipedia.org
Regioselective Synthesis from N-Monosubstituted Hydrazones and Nitro-Olefins
A notable regioselective synthesis of pyrazoles involves the reaction of N-monosubstituted hydrazones with nitro-olefins. wikipedia.orgnih.gov This one-pot reaction is proposed to proceed through a key nitropyrazolidine intermediate, which then undergoes elimination to form the pyrazole ring. sctunisie.orgnih.gov This method is particularly relevant as it directly incorporates a nitro group into the synthetic sequence. The reaction is broad in scope and provides a diverse set of pyrazole products in moderate to excellent yields. sctunisie.org The choice of solvent can be crucial, with protic polar solvents like methanol often providing the best results. nih.gov
This reaction is highly regioselective, which is a significant advantage over classical condensation methods that may produce isomeric mixtures. wikipedia.org
| Hydrazone Substituent | Nitro-olefin Substituent | Solvent | Yield | Reference |
| Aryl | Aryl | Methanol | Good to Excellent | nih.gov |
| Alkyl | Aryl | Methanol | Moderate to Good | sctunisie.org |
| Aryl | Alkyl | Methanol/Water | Good | wikipedia.org |
Specific Approaches for Incorporating the 2-Nitroethyl Moiety
The introduction of the 2-nitroethyl group at the C4 position of the pyrazole ring is a key step in the synthesis of the target molecule. This can be achieved through various methods, with Michael addition being a prominent strategy.
Michael Addition-Cyclization Sequences
The Michael addition, which involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound or its equivalent, is a powerful tool for carbon-carbon bond formation. researchgate.net In the context of synthesizing this compound, a plausible approach would be the Michael addition of a 1-methyl-1H-pyrazole-4-anion equivalent to nitroethylene. However, the direct C-alkylation of pyrazoles can be challenging.
A more viable strategy related to the established pyrazole syntheses is the reaction of a suitable precursor with a nitro-olefin. For instance, the reaction between methylhydrazine and a precursor already containing the 2-nitroethyl moiety could be envisioned.
Alternatively, a one-pot reaction involving methylhydrazine and a suitable nitrostyrene derivative has been shown to yield N-methyl pyrazoles. acs.org This reaction proceeds via a Michael addition of the hydrazine to the nitrostyrene, followed by cyclization and elimination of the nitro group as nitrous acid. While this specific example leads to a different substitution pattern, the underlying principle of a Michael addition-cyclization cascade is demonstrated.
Another potential route involves the Henry reaction (nitroaldol reaction) between a pyrazole-4-carbaldehyde and nitromethane, followed by dehydration and reduction. organic-chemistry.orgwikipedia.org The Henry reaction would form a β-nitro alcohol, which can be dehydrated to a nitro-olefin. Subsequent reduction of the double bond would yield the desired 2-nitroethyl side chain.
Multicomponent Reaction Approaches involving Nitroisoxazoles
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. reddit.com While direct MCRs involving nitroisoxazoles for pyrazole synthesis are not commonly cited, a related and synthetically valuable transformation is the conversion of isoxazoles into pyrazoles. This ring transformation is typically achieved through the nucleophilic attack of hydrazine on the isoxazole ring. longdom.org
The reaction mechanism involves the hydrazine attacking the C5 position of the isoxazole ring, leading to the opening of the ring. Subsequent proton transfers and cyclization result in the formation of a more stable pyrazole ring, with hydroxylamine as a leaving group. nih.gov This process can be considered a formal [3+2] cycloaddition equivalent and provides a powerful method for synthesizing substituted pyrazoles that might be otherwise difficult to access. longdom.orgnih.gov
Utilization of Nitroalkene Compounds as Precursors
Nitroalkenes are versatile precursors in synthetic chemistry due to the electron-deficient nature of their double bond, which makes them susceptible to various nucleophilic attacks and cycloaddition reactions. mdpi.com One prominent method for pyrazole synthesis is the 1,3-dipolar cycloaddition reaction between a diazo compound and a nitroalkene. mdpi.comnih.gov
In a variation of this approach, tosylhydrazones are used to generate diazo compounds in situ. The reaction of tosylhydrazones with nitroalkenes, promoted by a base like DABCO (1,4-diazabicyclo[2.2.2]octane), proceeds through a sequential Baylis-Hillman/intramolecular cyclization mechanism. mdpi.com This methodology allows for the synthesis of a variety of pyrazoles with reversed regioselectivity compared to traditional 1,3-dipolar cycloadditions, affording the products in good yields. mdpi.comnih.gov
Regioselective Synthesis Strategies for Nitrated Pyrazoles
Achieving regioselectivity in the direct nitration of the pyrazole ring is a significant synthetic challenge. The primary methods involve the nitration of pyrazole followed by a rearrangement, or the direct nitration under specific conditions to favor a particular isomer.
The synthesis of 3-nitropyrazole (3-NP) and 4-nitropyrazole (4-NP) often begins with the nitration of pyrazole to yield N-nitropyrazole. nih.gov This intermediate can then be rearranged. For instance, dissolving N-nitropyrazole in sulfuric acid at room temperature leads to the formation of 4-NP. nih.gov Alternatively, rearranging N-nitropyrazole in an organic solvent like anisole results in 3-NP. nih.gov Direct nitration of pyrazole using a mixture of fuming nitric acid and fuming sulfuric acid can also yield 4-NP in a one-pot, two-step process. nih.gov The choice of nitrating agent and reaction conditions is crucial for controlling the position of the nitro group on the pyrazole core. nih.gov
N-Alkylation and Further Functionalization of the Pyrazole Core
The functionalization of the pyrazole NH group is a key step in modifying the properties and applications of pyrazole derivatives. N-alkylation, particularly N-methylation, is a common transformation that introduces an alkyl group onto one of the ring's nitrogen atoms.
The selective N-methylation of pyrazoles presents a persistent challenge because the two adjacent nitrogen atoms can have very similar reactivities, often leading to a mixture of N1 and N2 regioisomers. researchgate.net Traditional methylating agents like methyl halides or dimethyl sulfate frequently result in poor selectivity. researchgate.net
To address this, various strategies have been developed. For pyrazoles with existing substituents, steric hindrance can direct the incoming methyl group to the less hindered nitrogen, influencing the regiochemical outcome. For instance, the methylation of 4-nitropyrazole can be accomplished using iodomethane in the presence of a base like potassium carbonate in DMF, which reduces risks associated with more reactive bases like sodium hydride and improves yields. nih.gov
More advanced methods have been developed to achieve high N1-selectivity. One such method employs sterically bulky α-halomethylsilanes as masked methylating reagents. researchgate.net These reagents significantly enhance the selectivity of N-alkylation, achieving N1/N2 regioisomeric ratios greater than 99:1 in many cases. researchgate.net Another approach involves enzymatic catalysis, where engineered methyltransferases can perform pyrazole alkylation with unprecedented regioselectivity (>99%). These catalyst-controlled methods provide powerful tools for the precise synthesis of specific N-methyl pyrazole isomers. nih.gov
Introduction of Diverse Functional Groups at Pyrazole Ring Positions (C3, C4, C5)
The functionalization of the pyrazole ring is a cornerstone of pyrazole chemistry, allowing for the synthesis of a vast array of derivatives. The reactivity of the carbon atoms in the pyrazole ring varies, dictating the strategies for substitution. The C4 position is electron-rich, making it susceptible to electrophilic attack, while the C3 and C5 positions are more electron-deficient and prone to nucleophilic attack or deprotonation by strong bases. chemicalbook.com
Electrophilic Substitution (C4): The C4 position is the most common site for electrophilic substitution reactions due to its higher electron density. chemicalbook.com Halogenation, nitration, and sulfonation typically occur at this position. For instance, C4-halogenated pyrazoles are valuable intermediates for further functionalization through cross-coupling reactions, such as Suzuki couplings with boronic acids or esters, to introduce aryl or alkyl groups. mdpi.com
Functionalization at C3 and C5: Introducing substituents at the C3 and C5 positions is often more complex. One flexible method involves the cyclization of functionalized precursors. For example, a versatile synthesis starts with the coupling of protected alkynols with acid chlorides (RCOCl) to form alkynyl ketones. The subsequent reaction of these ketones with hydrazine constructs the pyrazole nucleus, with the 'R' group from the acid chloride at the C5 position and a functionalized side chain, derived from the alkynol, at the C3 position. nih.govresearchgate.net This method allows for the installation of various alkyl and aryl groups at C5. nih.gov Nucleophilic substitution reactions on pre-functionalized pyrazoles, such as those with leaving groups at C3 or C5, provide another route to diverse derivatives. nih.gov
The table below summarizes selected methods for pyrazole functionalization.
Table 1: Methodologies for Functionalizing Pyrazole Ring Positions| Position | Reaction Type | Reagents/Conditions | Resulting Group | Reference |
|---|---|---|---|---|
| C4 | Electrophilic Substitution | Halogenating agents (e.g., NBS, NCS) | Halogen | mdpi.com |
| C4 | Cross-Coupling | C4-Halopyrazole, Boronic acid, Pd catalyst | Aryl, Alkyl | mdpi.com |
| C3 & C5 | Cyclization | Alkynyl ketones + Hydrazine | Varied substituents | nih.govresearchgate.net |
| C3/C5 | Nucleophilic Substitution | Pyrazole with leaving group + Nucleophile | Diverse functional groups | nih.gov |
Strategies for Introducing Nitro Groups at Various Positions
The introduction of nitro groups onto the pyrazole ring is a key step in synthesizing compounds like this compound and other energetic materials. The position of nitration can be controlled by the choice of reagents and reaction conditions. researchgate.netnih.gov
Nitration at C4: Direct nitration of the pyrazole ring typically occurs at the C4 position using standard nitrating agents like a mixture of nitric acid and sulfuric acid (HNO₃/H₂SO₄) or fuming nitric acid. nih.govmdpi.com This is the most straightforward method for obtaining 4-nitropyrazole derivatives. For instance, the nitration of 5-chloro-3-methyl-1-phenyl-1H-pyrazole with fuming nitric acid in acetic anhydride yields the 4-nitro derivative. mdpi.com
Nitration at C3/C5: Synthesizing 3-nitro or 5-nitropyrazoles often involves a two-step process. First, the pyrazole is N-nitrated using reagents like HNO₃/Ac₂O. The resulting N-nitropyrazole is then subjected to thermal or acid-catalyzed rearrangement, which typically yields the 3-nitropyrazole as the major product, although 5-nitro and 4-nitro isomers can also be formed. nih.gov
Polynitration: For the synthesis of highly energetic materials, multiple nitro groups can be introduced. This often requires forceful reaction conditions and specialized starting materials. For example, researchers have successfully synthesized pyrazoles with up to six nitro groups by functionalizing the C3, C4, C5, and N1 positions. researchgate.net One reported compound, 3,5-bis(dinitromethyl)-4-nitropyrazole, demonstrates the extensive nitration possible on the pyrazole core. researchgate.net
The table below presents common strategies for pyrazole nitration.
Table 2: Strategies for the Nitration of Pyrazoles| Target Position | Method | Typical Reagents | Notes | Reference |
|---|---|---|---|---|
| C4 | Direct C-Nitration | HNO₃/H₂SO₄; Fuming HNO₃ | Most common and direct method for C4 nitration. | nih.govmdpi.com |
| C3 (major), C5 | N-Nitration and Rearrangement | 1. HNO₃/Ac₂O2. Heat or Acid | N-nitropyrazole is an intermediate that rearranges. | nih.gov |
| C3, C4, C5 | Polynitration | Strong nitrating agents, multi-step synthesis | Used for synthesizing highly energetic compounds. | researchgate.net |
Modern Synthetic Techniques in Pyrazole Chemistry
The synthesis of pyrazoles has been significantly advanced by the adoption of modern techniques such as flow chemistry and microwave-assisted synthesis. These methods offer substantial improvements over traditional batch processing, including enhanced safety, reduced reaction times, and increased efficiency. mdpi.combenthamdirect.com
Application of Flow Chemistry for Pyrazole Synthesis
Flow chemistry, or continuous flow processing, involves performing reactions in a continuously flowing stream within a reactor. This technology provides superior control over reaction parameters like temperature, pressure, and mixing, leading to improved safety, scalability, and product consistency compared to conventional batch methods. mdpi.comnih.gov
Advantages of Flow Chemistry in Pyrazole Synthesis:
Enhanced Safety: Hazardous intermediates or reagents are generated and consumed in small amounts continuously, minimizing risk. mdpi.com
Improved Control: Precise control over temperature and residence time leads to higher selectivity and yields. nih.gov
Scalability: Scaling up production is achieved by running the system for longer periods, avoiding the challenges of scaling up batch reactors. mdpi.com
Efficiency: Reaction times are often significantly reduced from hours to minutes. galchimia.com
Microwave-Assisted Syntheses
Microwave-assisted synthesis has become a widely used technique in organic chemistry for its ability to dramatically reduce reaction times and improve yields. dergipark.org.tr In pyrazole synthesis, microwave irradiation is frequently employed to accelerate the classical cyclocondensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and a hydrazine derivative. mdpi.comresearchgate.net
This method aligns with the principles of green chemistry by often reducing solvent usage and energy consumption. dergipark.org.tr Reactions that might take several hours using conventional heating can often be completed in a matter of minutes under microwave irradiation. For example, the synthesis of dihydro-pyrazole hybrids from substituted dibenzalacetones and phenylhydrazines can be achieved in 30 minutes at 75°C under 100 W microwave irradiation, a significant time saving compared to traditional methods. mdpi.com The efficiency of microwave heating can sometimes alter product distribution compared to conventional heating, providing a tool for reaction optimization. researchgate.net
Key Benefits of Microwave-Assisted Pyrazole Synthesis:
Rapid Reactions: Reaction times are drastically shortened. benthamdirect.com
Higher Yields: Often provides improved product yields. researchgate.net
Greener Chemistry: Can lead to reduced solvent and energy use. benthamdirect.comdergipark.org.tr
Enhanced Selectivity: Better control over reaction conditions can improve product selectivity. benthamdirect.com
Structure Activity Relationship Sar and Mechanistic Studies of Nitro Substituted Pyrazoles
Influence of the Nitroethyl Group on Pyrazole (B372694) Ring Systems
The introduction of a nitroethyl group onto a pyrazole ring system brings about significant changes in the molecule's electronic properties, structure, and potential for interaction with biological targets. These changes are fundamental to understanding its structure-activity relationship (SAR).
The nitro group is a powerful electron-withdrawing group, exerting its influence through both resonance and inductive effects. researchgate.net This electron-withdrawing nature significantly impacts the electronic characteristics of the pyrazole ring to which it is attached. researchgate.net
Inductive and Resonance Effects : The nitro group withdraws electron density from the aromatic ring. This occurs via the sigma bonds (inductive effect) and through the pi-electron system (resonance effect), which can leave a net positive charge in the ring. libretexts.org This withdrawal of electrons deactivates the pyrazole ring, making it less susceptible to electrophilic substitution reactions than an unsubstituted pyrazole. libretexts.orgnih.gov The properties of the nitro group are influenced by its position on the ring and the presence of other substituents. researchgate.net
| Electronic Effect | Description | Impact on Pyrazole Ring |
|---|---|---|
| Inductive Effect | Withdrawal of electron density through sigma (σ) bonds. | Decreases electron density on the ring. libretexts.org |
| Resonance Effect | Withdrawal of electron density through the pi (π) system. | Creates partial positive charges within the ring system. libretexts.org |
| Reactivity | The nitro group deactivates the ring towards electrophilic substitution. | Reduces reactivity compared to benzene (B151609) or unsubstituted pyrazole. libretexts.org |
The flexibility of the ethyl linker in the 1-methyl-4-(2-nitroethyl)-1H-pyrazole allows for various spatial arrangements, while the pyrazole core itself is subject to tautomerism, a phenomenon highly influenced by its substituents.
Conformational Analysis : The nitroethyl side chain's conformation relative to the pyrazole ring is a key structural feature. For instance, in related nitratoethyl pyrazoles, a gauche conformation is observed between the pyrazole ring and the nitrate (B79036) ester group. mdpi.com X-ray structural studies on other N-substituted nitropyrazoles have indicated non-planar structures and conformational lability, where intermolecular interactions in the crystal lattice play a significant role in determining the final solid-state structure. researchgate.net Theoretical calculations on flexible pyrazolone (B3327878) derivatives have shown that folded conformations can be stable. bohrium.com
Tautomerism : Tautomerism is a significant aspect of pyrazole chemistry. researchgate.netpharmatutor.org For N-unsubstituted pyrazoles, annular tautomerism involves the migration of a proton between the two nitrogen atoms (N1 and N2). nih.gov The nature and electronic properties of substituents heavily influence which tautomer is more stable. nih.govresearchgate.net Studies have shown that electron-donating groups tend to favor substitution at the C3 position, while electron-withdrawing groups favor the C5 position. nih.gov For this compound, the nitrogen at position 1 is substituted with a methyl group, which prevents the typical annular tautomerism by fixing the position of the substituents relative to the ring nitrogens. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Analyses
QSAR studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. hilarispublisher.com
QSAR modeling is a valuable tool in drug discovery for predicting the activity of new compounds, thereby reducing the need for extensive initial screening. researchgate.net For pyrazole derivatives, 2D-QSAR models have been developed to predict anti-inflammatory activity. hilarispublisher.com These models use calculated molecular descriptors (such as thermodynamic, spatial, and electronic parameters) as independent variables and biological activity data (like IC50 values) as the dependent variable. hilarispublisher.com Statistical methods, including Multiple Linear Regression (MLR) and Partial Least Square (PLS) regression, are employed to generate these predictive models. hilarispublisher.com
The specific substituents on the pyrazole ring play a critical role in its interaction with biological targets and, consequently, its activity. mdpi.com SAR studies reveal that the physicochemical properties of the substituent directly affect biological outcomes. For example, the presence of an electron-donating group on an aromatic ring attached to a pyrazole core has been shown to reduce inhibitory effects in certain assays. mdpi.com Conversely, hydrophobicity can be a driving factor for the formation of complexes between pyrazoles and enzymes like CYP2E1, although steric and aromatic factors can also be important modulators of binding. nih.gov The goal of these analyses is to identify the essential physicochemical requirements for a molecule to selectively interact with a biological receptor. hilarispublisher.com
Molecular Docking and Ligand-Target Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijpbs.commdpi.com It is widely used to understand how a ligand, such as a pyrazole derivative, might interact with the active site of a protein or enzyme. nih.govbiointerfaceresearch.com
In silico docking studies on various pyrazole derivatives have been performed to elucidate their mechanism of action. biointerfaceresearch.com These studies provide insights into the binding affinities (often expressed as binding energy in kcal/mol) and the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. biointerfaceresearch.comconnectjournals.com For example, docking studies of pyrazole hybrids with the E. coli DNA gyrase B protein have identified key hydrophobic interactions between methyl groups on the pyrazole ring and amino acid residues like Pro:79 and Ile:78. connectjournals.com The results from these in silico studies are often correlated with in vitro biological data to build a comprehensive understanding of the compound's activity. mdpi.comnih.govbiointerfaceresearch.com
| Interaction Type | Description | Example from Pyrazole Docking Studies |
|---|---|---|
| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Interactions with proton pump (H+/K+ ATPase) active sites. nih.gov |
| Hydrophobic Interactions | The tendency of nonpolar molecules or parts of molecules to aggregate in an aqueous solution and exclude water molecules. | Alkyl interactions between pyrazole methyl groups and proline/isoleucine residues in an enzyme active site. connectjournals.com |
| Electrostatic Interactions | Attractive or repulsive forces between molecules or parts of molecules based on their charge distribution. | Observed in the binding of pyrazole hybrids to DNA gyrase B. connectjournals.com |
Mechanistic Investigations of Chemical Transformations of Nitro-Pyrazoles
The study of nitro-substituted pyrazoles is a complex field, focusing on the synthesis, stability, and reactivity of these energetic and pharmacologically relevant molecules. Understanding the mechanisms behind their chemical transformations is crucial for controlling their synthesis and predicting their behavior under various conditions. This section delves into the mechanistic details of key transformations involving nitro-pyrazoles, including isomerization, thermal decomposition, and cycloaddition reactions that lead to the formation of the pyrazole ring.
Isomerization Mechanisms of N-Nitropyrazoles
The isomerization of N-nitropyrazoles to C-nitropyrazoles is a significant transformation in the synthesis of many nitro-substituted pyrazole compounds. nih.gov This rearrangement is typically achieved through thermal means and is a key step in producing more stable C-nitro isomers. acs.org
Theoretical studies, often employing density functional theory (DFT), have been instrumental in elucidating the potential mechanisms of this isomerization. For the parent N-nitropyrazole, a thermal, uncatalyzed, intramolecular rearrangement is proposed to lead to the formation of 3(5)-nitropyrazole. acs.orgresearchgate.net Computational analysis suggests that this process proceeds through specific reaction pathways with defined energy barriers. One study identified three possible pathways, with the main path having the lowest energy barrier, and calculated a theoretical rate constant that closely matched experimental results. researchgate.net
The process involves the migration of the nitro group from the nitrogen atom of the pyrazole ring to a carbon atom. For instance, 1-nitropyrazole (B188897) undergoes thermal rearrangement at 140°C to yield 3(5)-nitropyrazole. researchgate.net The position of substituents on the pyrazole ring can influence the outcome of the rearrangement. For example, the thermal rearrangement of 3-methyl-1-nitropyrazole exclusively produces 3(5)-methyl-5(3)-nitropyrazole, whereas the rearrangement of 5-methyl-1-nitropyrazole (B3065178) yields primarily 3(5)-methyl-4-nitropyrazole. researchgate.net
In a specific case involving 1-nitro-3-trinitromethylpyrazole and hydrazine, an unexpected isomerization was observed, leading to the formation of hydrazinium (B103819) 5-nitro-3-dinitromethyl-2H-pyrazole. nih.govacs.org DFT calculations were used to explain the plausible mechanism for this complex transformation, which involves both isomerization and denitration. nih.govacs.org This research highlights that the reaction conditions and the presence of other reagents can lead to complex reaction cascades, altering the final product from a simple rearrangement. nih.gov
Table 1: Isomerization of N-Nitropyrazole Derivatives This table is interactive and can be sorted by clicking on the headers.
| Starting Compound | Condition | Major Product(s) | Reference |
|---|---|---|---|
| 1-Nitropyrazole | Thermal (140°C) | 3(5)-Nitropyrazole | researchgate.net |
| 3-Methyl-1-nitropyrazole | Thermal | 3(5)-Methyl-5(3)-nitropyrazole | researchgate.net |
| 5-Methyl-1-nitropyrazole | Thermal | 3(5)-Methyl-4-nitropyrazole (93%) | researchgate.net |
| N-Nitropyrazole | Sulfuric acid, room temp. | 4-Nitropyrazole | nih.gov |
| 1-Nitro-3-trinitromethylpyrazole | Hydrazine | Hydrazinium 5-nitro-3-dinitromethyl-2H-pyrazole | nih.govacs.org |
Thermal Decomposition Pathways of Nitro-Compounds
The thermal stability and decomposition pathways of nitro-compounds are critical for understanding their behavior, particularly for energetic materials. The decomposition of nitro-substituted pyrazoles and related nitroaromatic or nitroaliphatic compounds typically involves several competing initial steps.
For nitroaromatic compounds, two primary decomposition pathways have been identified: the simple cleavage of the C-NO2 bond and the isomerization of the nitro group to a nitrite (B80452) (-ONO), followed by the rapid cleavage of the much weaker O-NO bond. dtic.mildtic.mil The C-NO2 bond dissociation energy in nitroaromatics is significant, approximately 297 ± 17 kJ/mole, which, once overcome, can lead to a runaway reaction releasing substantial energy. tamu.edu The presence of other functional groups on the aromatic ring can drastically alter the decomposition mechanism. For example, in o-nitrotoluene, an intramolecular rearrangement involving the ortho-methyl group becomes the principal pyrolytic mechanism. dtic.mildtic.mil
The decomposition of aliphatic nitro-compounds also proceeds through two main mechanisms: C-N bond dissociation and HNO2 elimination. researchgate.net The competition between these pathways is influenced by the molecular structure. For the nitroethyl group in a compound such as this compound, both pathways are plausible. The C-NO2 bond cleavage would be a dominant pathway at higher temperatures, while nitro-nitrite isomerization could be significant at lower temperatures. researchgate.net
Kinetic studies using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to determine kinetic parameters such as activation energy, which provide clues about the decomposition mechanism. researchgate.net The decomposition of pyrazole, N-nitropyrazole, and C-nitropyrazoles can exhibit multi-step kinetics, indicating complex reaction pathways. researchgate.net
Table 2: Primary Thermal Decomposition Mechanisms for Nitro-Compounds This table is interactive and can be sorted by clicking on the headers.
| Compound Class | Primary Mechanism | Secondary/Competing Mechanism | Key Factors | Reference |
|---|---|---|---|---|
| Nitroaromatics | C-NO2 bond fission | Nitro-nitrite isomerization | Temperature, ring substituents | dtic.mildtic.milresearchgate.net |
| Nitroaliphatics | C-NO2 bond fission | HNO2 elimination | Molecular structure | researchgate.net |
| N-Nitropyrazoles | Single-step or unified multi-step decomposition | - | Position of nitro group | researchgate.net |
| C-Nitropyrazoles | Multi-step decomposition | - | Position and number of nitro groups | researchgate.net |
Mechanistic Aspects of Cycloaddition Reactions in Pyrazole Formation
The pyrazole ring is commonly synthesized through [3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions. mdpi.com This powerful method involves the reaction of a 1,3-dipole with a dipolarophile, typically an alkene or alkyne, to form a five-membered heterocyclic ring. mdpi.comtandfonline.com Understanding the mechanism of this reaction is essential for controlling the regioselectivity of the final pyrazole product.
In the context of pyrazole synthesis, the 1,3-dipole is often a diazo compound or a nitrile imine, which can be generated in situ from precursors like N-tosylhydrazones or hydrazonoyl halides. organic-chemistry.org The dipolarophile is an alkyne or a molecule that serves as an alkyne surrogate. organic-chemistry.org For example, 3,5-disubstituted pyrazoles can be synthesized via the 1,3-dipolar cycloaddition of diazo compounds with unactivated bromovinyl acetals. organic-chemistry.org
Mechanistic studies suggest that these reactions can proceed through either a concerted or a stepwise pathway. organic-chemistry.org The regioselectivity, which determines the substitution pattern on the final pyrazole ring, is a critical aspect. For instance, the reaction of electron-deficient N-arylhydrazones with nitroolefins can lead to different regioisomers depending on the reaction conditions. Studies of the key pyrazolidine (B1218672) intermediate in these reactions support a stepwise cycloaddition mechanism. organic-chemistry.org The formation of this compound could hypothetically be achieved through the cycloaddition of a substituted diazo compound with an appropriately functionalized alkyne, where the regiochemistry of the addition would be crucial in determining the final structure.
Multicomponent reactions that embed a 1,3-dipolar cycloaddition step have been developed for the efficient, one-pot synthesis of complex pyrazoles. nih.govbeilstein-journals.org These strategies combine classical condensation chemistry with modern cross-coupling reactions to build diverse pyrazole structures. nih.govbeilstein-journals.org
Table 3: Mechanistic Features of Cycloaddition in Pyrazole Synthesis This table is interactive and can be sorted by clicking on the headers.
| Reaction Type | 1,3-Dipole Source | Dipolarophile | Mechanism Type | Key Outcome | Reference |
|---|---|---|---|---|---|
| [3+2] Cycloaddition | Diazo compounds (from N-tosylhydrazones) | Alkynes / Alkyne surrogates | Concerted or Stepwise | Regioselective formation of substituted pyrazoles | organic-chemistry.org |
| [3+2] Cycloaddition | Nitrile imines | Alkenes / Alkynes | Stepwise (proposed) | Formation of pyrazolines/pyrazoles | tandfonline.com |
| [3+2] Cycloaddition | Sydnones | Activated alkynes (e.g., DMAD) | Concerted | Formation of 1-arylpyrazoles | mdpi.com |
| [3+2] Cycloaddition | N-arylhydrazones | Nitroolefins | Stepwise (proposed) | Regioselective formation of tri- or tetrasubstituted pyrazoles | organic-chemistry.org |
Applications of Pyrazole Derivatives in Advanced Materials and Specialized Fields Excluding Prohibited Elements
Pyrazole (B372694) Derivatives in Energetic Materials Research
Nitrated pyrazole-based compounds have garnered significant attention in the field of energetic materials (EMs) due to their potential to offer high performance, thermal stability, and reduced sensitivity. nih.govnih.gov The compact and stable pyrazole ring, combined with the energy-rich properties of nitro groups, provides a robust framework for designing next-generation High Energy Density Materials (HEDMs). nih.govresearchgate.net
Design Principles for High Energy Density Materials (HEDMs) based on Nitrated Pyrazoles
The design of HEDMs based on nitrated pyrazoles is guided by several key principles aimed at optimizing energy output while ensuring stability. A primary goal is to achieve a high positive heat of formation, which contributes significantly to the energy released upon decomposition. nih.gov Nitrogen-rich heterocyclic compounds like pyrazoles are advantageous because they inherently possess high heats of formation due to the numerous high-energy N-N and C-N bonds. nih.govgrafiati.com
Another critical factor is the oxygen balance (OB), which is the degree to which an explosive can oxidize its own carbon and hydrogen atoms to CO2 and H2O. Introducing nitro (-NO2) groups is the most direct way to improve the oxygen balance, which in turn enhances detonation performance. nih.gov Furthermore, the aromaticity and structural stability of the pyrazole ring contribute to the thermal stability and low sensitivity of the resulting energetic materials, a crucial requirement for safe handling and application. nih.govresearchgate.net The compactness of the pyrazole structure also helps in achieving high crystal densities, a key parameter directly influencing detonation velocity and pressure. nih.gov
Strategies for Incorporating Multiple Nitro Groups onto the Pyrazole Ring
Researchers have developed several strategies to introduce multiple nitro groups into a pyrazole-based molecule to enhance its energetic properties. Direct nitration of the pyrazole ring using strong nitrating agents like fuming nitric and sulfuric acids is a common method. nih.govmdpi.com This can lead to the substitution of hydrogen atoms at the C3, C4, and C5 positions of the ring.
A more advanced strategy involves the introduction of polynitroalkyl groups, such as trinitromethyl (-C(NO2)3) or dinitromethyl (-CH(NO2)2), onto the pyrazole core. researchgate.netrsc.org These groups significantly increase the nitro group count and improve the oxygen balance. nih.gov For instance, the compound 4-nitro-3,5-bis(trinitromethyl)-1H-pyrazole incorporates seven nitro groups, showcasing exceptional density and a positive oxygen balance. researchgate.net Functionalization can also occur at the nitrogen atom of the pyrazole ring, for example, by introducing a trinitromethyl moiety at the N1 position. mdpi.com In the case of 1-methyl-4-(2-nitroethyl)-1H-pyrazole, a nitro group is incorporated via an ethyl side chain attached to the C4 position. This strategy of using a nitroalkyl side chain is another pathway to increase the energy content of the molecule, though the energetic contribution differs from that of directly attached or geminal dinitro/trinitro groups. mdpi.com
Exploration of Nitrogen-Rich Pyrazole Systems
The exploration of nitrogen-rich systems is a central theme in modern HEDM research. researchgate.net High nitrogen content is desirable not only for the high positive heat of formation but also for the generation of environmentally benign N2 gas as the primary decomposition product. nih.gov The pyrazole ring itself is a nitrogen-rich heterocycle (N content of 37.17% in 4-nitropyrazole), making it an excellent building block for HEDMs. nih.gov
The focus is on creating molecules where a significant portion of the chemical energy is stored in the high number of C-N and N-N bonds, rather than relying solely on the oxidation of a carbon backbone, as is common in traditional explosives like TNT. nih.gov By linking pyrazole rings to other nitrogen-rich heterocycles such as tetrazoles or triazoles, researchers can create hybrid compounds with exceptionally high nitrogen content, further enhancing their energetic characteristics. researchgate.netresearchgate.net
Energetic Metal-Organic Frameworks (EMOFs) based on Polynitro Pyrazoles
Energetic Metal-Organic Frameworks (EMOFs) represent a novel class of materials where energetic ligands are coordinated with metal ions to form a stable, three-dimensional structure. nih.govresearchgate.net This approach offers a way to balance high energy and safety. nih.gov Polynitro pyrazoles are excellent candidates for ligands in EMOFs due to their ability to coordinate with metal ions through the ring nitrogen atoms while possessing inherent energetic properties from the nitro groups. acs.org
The formation of an EMOF can enhance the thermal stability and reduce the sensitivity of the energetic compound compared to its free form. mdpi.comfraunhofer.de For example, dipotassium (B57713) 3,5-bis(dinitromethyl)-4-nitro-1H-pyrazole forms a 3D EMOF structure with good thermal stability and a high density, combining the properties of the polynitro pyrazole ligand with the structural stability of the framework. nih.govacs.org These materials have potential applications as a new generation of high-performance explosives with improved safety characteristics. fraunhofer.de
Pyrazole Compounds as Ligands in Coordination Chemistry
Pyrazole and its derivatives have long been utilized in coordination chemistry due to the versatile binding capabilities of the pyrazole ring. researchgate.netresearchgate.netacs.org The two adjacent nitrogen atoms in the ring can act as donor sites, allowing pyrazoles to function as ligands for a wide variety of metal ions. researchgate.net This has led to the synthesis of a vast array of coordination complexes with diverse structures and properties. researchgate.net
The pyrazole ring can coordinate to a metal center in several ways: as a neutral monodentate ligand, as a bridging exo-bidentate ligand connecting two metal centers, or as a mono-anionic species (pyrazolate) after deprotonation. researchgate.netresearchgate.net This versatility allows for the construction of everything from simple mononuclear complexes to complex polynuclear structures and coordination polymers. researchgate.netnih.gov The specific substituents on the pyrazole ring can be tailored to modify the steric and electronic properties of the ligand, thereby influencing the geometry, nuclearity, and reactivity of the resulting metal complex. researchgate.net
While there is no extensive literature specifically detailing this compound as a ligand, its structure contains the fundamental pyrazole core. The nitrogen atom at the 2-position of the pyrazole ring is available for coordination with a metal ion. The methyl group at the 1-position prevents deprotonation to a pyrazolate and blocks that nitrogen from binding, while the nitroethyl group at the 4-position would primarily exert an electronic influence on the ring's donor ability.
Role in Agrochemical Research (e.g., Herbicidal, Fungicidal, Insecticidal Activities – Academic Study of Mechanisms)
Pyrazole derivatives are a cornerstone in modern agrochemical research, with numerous commercial products and developmental compounds exhibiting potent fungicidal, insecticidal, and herbicidal activities. researchgate.netclockss.org The success of this chemical class stems from the structural versatility of the pyrazole ring, which allows for fine-tuning of biological activity and selectivity. researchgate.net
Academic and industrial research has demonstrated the broad biological spectrum of pyrazole-containing molecules. For instance, pyrazole carboxamides have been developed as powerful fungicides that act by inhibiting the mitochondrial complex II (succinate dehydrogenase), a crucial enzyme in the respiration of many pathogenic fungi. clockss.org In the field of insecticides, certain pyrazole derivatives have been found to be effective against various pests. researchgate.netacs.org Similarly, different classes of pyrazole compounds have been investigated for their herbicidal properties, showing efficacy against a range of weed species. ekb.egcabidigitallibrary.org
Table of Biological Activities for Selected Pyrazole Derivatives
| Derivative Class | Activity Type | Target Organism/System | Key Structural Features | Source |
|---|---|---|---|---|
| Pyranopyrazoles | Herbicidal, Insecticidal | Lolium temulentum (weed), Culex pipiens (insect) | Cyanide group at C-5, Phenyl group at N-1 | ekb.eg |
| Pyrazole Carboxamides (e.g., Bixafen) | Fungicidal | Pathogenic fungi | 1-methyl-1H-pyrazole-4-carboxamide core | clockss.org |
| β-Methoxyacrylate-Containing Pyrazolines | Fungicidal, Insecticidal | P. cubensis (fungus), M. separata (insect) | β-methoxyacrylate pharmacophore on a pyrazoline scaffold | acs.org |
| Pyrazole Amides | Herbicidal | B. campestris, A. retroflexus | Condensation product of acid chloride and 1-methyl-5-aminopyrazole | cabidigitallibrary.org |
| Pyrazoles containing 1,2,3,4-tetrahydroquinoline | Fungicidal | G. graminis var. tritici | Hybrid structure of pyrazole and tetrahydroquinoline | nih.gov |
Advanced Analytical and Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the characterization of organic molecules, offering precise insights into the carbon-hydrogen framework.
¹H NMR spectroscopy would be instrumental in identifying the different types of protons and their neighboring environments within the "1-methyl-4-(2-nitroethyl)-1H-pyrazole" molecule. The expected spectrum would show distinct signals for the protons on the pyrazole (B372694) ring, the methyl group, and the ethyl chain. Key parameters such as chemical shift (δ), integration, and multiplicity (splitting pattern) would provide crucial information for structural assignment. A data table summarizing these expected values would be presented here.
To further refine the structural assignment, multinuclear NMR techniques could be employed. For instance, ¹⁵N NMR spectroscopy could provide direct information about the nitrogen atoms in the pyrazole ring and the nitro group, offering valuable data on their electronic environments. Two-dimensional NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), would be used to establish the connectivity between protons and carbons, confirming the substitution pattern on the pyrazole ring.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.
HRMS would be employed to determine the exact mass of the molecular ion of "this compound" with high precision. This accurate mass measurement allows for the unambiguous determination of the molecular formula, confirming the elemental composition of the compound. A data table presenting the theoretical and (if available) experimental exact mass would be featured here.
Q-Tof MS is a hybrid mass spectrometry technique that combines a quadrupole mass analyzer with a time-of-flight mass analyzer. This setup provides high resolution and mass accuracy. In addition to determining the molecular weight, MS/MS (tandem mass spectrometry) experiments performed on a Q-Tof instrument would reveal the characteristic fragmentation patterns of "this compound". The fragmentation data would provide valuable structural information, helping to confirm the connectivity of the different functional groups within the molecule.
Vibrational Spectroscopy
Vibrational spectroscopy provides critical insights into the molecular structure and bonding within this compound. By analyzing the interaction of infrared radiation and scattered light with the molecule, specific functional groups and their vibrational modes can be identified.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy of this compound reveals characteristic absorption bands that are indicative of its constituent functional groups. The presence of the nitro (-NO₂) group is prominently identified by two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations. The asymmetric stretching vibration is typically observed in the range of 1550-1500 cm⁻¹, while the symmetric stretch appears at approximately 1390-1330 cm⁻¹.
The pyrazole ring itself contributes to a complex pattern of absorptions. Vibrations associated with the C=N and C=C bonds within the heterocyclic ring are expected in the 1600-1400 cm⁻¹ region. Additionally, C-H stretching vibrations of the aromatic pyrazole ring and the alkyl groups (methyl and ethyl) are anticipated around 3100-2850 cm⁻¹. The N-H stretching of an amine group, which would appear around 3500-3300 cm⁻¹, is absent, confirming the N-methylation of the pyrazole ring.
Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100-2850 | C-H stretching | Pyrazole ring, -CH₃, -CH₂CH₂- |
| 1550-1500 | Asymmetric NO₂ stretching | Nitro group (-NO₂) |
| 1600-1400 | C=N and C=C stretching | Pyrazole ring |
| 1390-1330 | Symmetric NO₂ stretching | Nitro group (-NO₂) |
Raman Spectroscopy
Raman spectroscopy offers complementary information to IR spectroscopy for the structural elucidation of this compound. The technique is particularly sensitive to the vibrations of non-polar bonds and symmetric vibrational modes. Due to the change in polarizability associated with the nitrogen-oxygen bonds, the nitro group's vibrations are typically enhanced in Raman spectra, especially when conjugated with an aromatic system like the pyrazole ring.
The symmetric stretching vibration of the nitro group is often more prominent in the Raman spectrum compared to the IR spectrum. This provides a confirmatory signature for the presence of this functional group. The pyrazole ring's skeletal vibrations, involving the C=N and C=C bonds, also give rise to characteristic Raman signals in the 1600-1400 cm⁻¹ range.
Table 2: Predicted Raman Spectroscopy Data for this compound
| Raman Shift Range (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100-2850 | C-H stretching | Pyrazole ring, -CH₃, -CH₂CH₂- |
| 1600-1400 | C=N and C=C stretching | Pyrazole ring |
| 1390-1330 | Symmetric NO₂ stretching | Nitro group (-NO₂) |
X-ray Crystallographic Analysis
In the solid state, molecules of this compound would be expected to pack in a manner influenced by intermolecular forces. While lacking strong hydrogen bond donors, weak C-H···O and C-H···N interactions involving the nitro group and the pyrazole ring, respectively, could play a role in stabilizing the crystal lattice. The planarity of the pyrazole ring and the dihedral angles between the ring and its substituents are key parameters determined from crystallographic data. For instance, in a similar structure, 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid, the dihedral angle between the pyrazole ring and the nitro group was found to be 52.24°.
Table 3: Predicted X-ray Crystallographic Parameters for this compound
| Parameter | Predicted Value |
| Crystal System | To be determined by experiment |
| Space Group | To be determined by experiment |
| Unit Cell Dimensions | To be determined by experiment |
| Key Dihedral Angles | Angle between pyrazole ring and nitro group |
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. For this compound, with the molecular formula C₆H₉N₃O₂, the theoretical elemental composition can be calculated based on the atomic weights of its constituent elements: carbon (C), hydrogen (H), nitrogen (N), and oxygen (O).
The calculated percentages serve as a benchmark for experimental results obtained from combustion analysis. A close correlation between the experimental and theoretical values is a primary indicator of the sample's purity and confirms its elemental formula.
Table 4: Elemental Analysis Data for this compound (C₆H₉N₃O₂)
| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon (C) | 12.01 | 6 | 72.06 | 42.60 |
| Hydrogen (H) | 1.008 | 9 | 9.072 | 5.37 |
| Nitrogen (N) | 14.01 | 3 | 42.03 | 24.84 |
| Oxygen (O) | 16.00 | 2 | 32.00 | 18.92 |
| Total | 169.162 | 100.00 |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-methyl-4-(2-nitroethyl)-1H-pyrazole, and how can reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclocondensation of appropriate precursors (e.g., nitroethyl derivatives and methyl-substituted pyrazoles). Key steps include controlling temperature (e.g., 50–80°C) and solvent polarity (e.g., THF/water mixtures) to optimize regioselectivity . Metalation-acylation sequences, as demonstrated for analogous pyrazole glyoxylates, may also apply . Yields are sensitive to stoichiometry and catalyst choice (e.g., copper sulfate for click chemistry) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., nitroethyl vs. methyl groups). For example, pyrazole C-4 substitution shows distinct shifts near δ 140–150 ppm in ¹³C spectra .
- IR : Nitro groups exhibit strong absorption bands at ~1520 cm⁻¹ (asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch) .
- MS : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ for C₆H₉N₃O₂: 156.0775) .
Q. How can X-ray crystallography resolve structural ambiguities in nitroethyl-substituted pyrazoles?
- Methodological Answer : SHELX programs (e.g., SHELXL) refine crystallographic data to resolve tautomerism or positional isomerism. For example, highlights tautomeric coexistence in pyrazoles, requiring high-resolution data (<1.0 Å) and hydrogen-bonding analysis .
Advanced Research Questions
Q. How can regioselectivity challenges in pyrazole functionalization be addressed during synthesis?
- Methodological Answer : Regioselectivity is controlled by electronic (e.g., directing groups) and steric factors. For nitroethyl derivatives, pre-functionalization via Sonogashira coupling (e.g., phenylethynyl intermediates) can direct substitution to the C-4 position . Computational modeling (DFT) predicts reactive sites by analyzing frontier molecular orbitals .
Q. What strategies mitigate contradictions in spectroscopic vs. crystallographic data for nitroethyl-pyrazoles?
- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., tautomerism in solution vs. solid state). Multi-technique validation is essential:
- Compare NMR data with DFT-calculated chemical shifts .
- Use variable-temperature XRD to detect phase-dependent tautomer ratios .
Q. How can computational methods optimize the bioactivity of nitroethyl-pyrazole derivatives?
- Methodological Answer :
- Docking studies : Screen against target proteins (e.g., kinases) using PyRx or AutoDock. The nitro group’s electron-withdrawing nature enhances binding to hydrophobic pockets .
- QSAR models : Correlate substituent effects (e.g., nitroethyl chain length) with IC₅₀ values from in vitro assays .
Q. What experimental designs improve crystallization of nitroethyl-pyrazoles for structural studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
